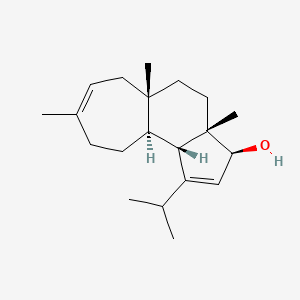

Cyanthiwigin C

Description

Structure

3D Structure

Properties

CAS No. |

151063-13-7 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(3S,3aS,5aS,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-3,4,5,6,9,10,10a,10b-octahydrocyclohepta[e]inden-3-ol |

InChI |

InChI=1S/C20H32O/c1-13(2)15-12-17(21)20(5)11-10-19(4)9-8-14(3)6-7-16(19)18(15)20/h8,12-13,16-18,21H,6-7,9-11H2,1-5H3/t16-,17+,18-,19-,20-/m1/s1 |

InChI Key |

PVJCGHFLWMLYSO-USYVTKNRSA-N |

SMILES |

CC1=CCC2(CCC3(C(C=C(C3C2CC1)C(C)C)O)C)C |

Isomeric SMILES |

CC1=CC[C@@]2(CC[C@@]3([C@H](C=C([C@@H]3[C@H]2CC1)C(C)C)O)C)C |

Canonical SMILES |

CC1=CCC2(CCC3(C(C=C(C3C2CC1)C(C)C)O)C)C |

Other CAS No. |

151063-13-7 |

Synonyms |

cyanthiwigin C |

Origin of Product |

United States |

Isolation, Structural Analysis, and Natural Occurrence Investigations

Methodologies for Isolation from Marine Organisms

The isolation of Cyanthiwigin C is a multi-step process that begins with the collection of marine organisms and employs various chromatographic techniques to separate the compound from a complex mixture of other natural products.

This compound, along with numerous other related cyathiwigin diterpenoids, was first identified and isolated from marine sponges. nih.govscispace.com Specifically, the sponge species Epipolasis reiswigi and Myrmekioderma styx have been identified as primary natural sources. scispace.comnih.govmdpi.com The initial isolation of this compound from a Venezuelan collection of the sponge Myrmekioderma styx was a key finding in the study of this class of compounds. nih.gov Subsequent research on a Jamaican species of M. styx also yielded a variety of cyanthiwigins, highlighting the chemical diversity within this sponge genus. nih.govsemanticscholar.org To date, over 30 different cyanthiwigin diterpenoids have been isolated and characterized from these two marine sponge sources. nih.govscispace.com

The general procedure for isolating these compounds involves the extraction of the freeze-dried sponge material with a solvent such as methanol. nih.gov The resulting crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. nih.gov

Table 1: Primary Marine Sponge Sources of Cyanthiwigin Compounds

| Sponge Species | Location of Collection (example) | Isolated Compounds Mentioned |

| Epipolasis reiswigi | Caribbean | Cyanthiwigins A–D, Epipolone, Epipolol |

| Myrmekioderma styx | Venezuela, Jamaica | This compound, Cyanthiwigins E–AA, Styxone A & B, Styxlactone |

While this compound itself has been isolated from marine sponges, the broader cyathane class of diterpenoids, to which it belongs, is characteristic of certain fungi. nih.govresearchgate.net Cyathane diterpenes are known to be produced by Basidiomycete species, particularly those from the genera Cyathus and Hericium. nih.govresearchgate.netmdpi.com This has led to speculation that the cyathiwigins found in sponges may be produced by symbiotic or associated microorganisms, such as fungi. chimia.ch The investigation into microbial communities associated with marine invertebrates is an emerging area of natural product discovery. chimia.ch There is growing evidence that complex molecules isolated from sponges are, in some cases, produced by these symbiotic microbes. chimia.ch

The separation of this compound from the complex chemical matrix of a sponge extract requires the use of multiple, high-resolution chromatographic techniques. dntb.gov.ua The process typically begins with vacuum-liquid chromatography over silica (B1680970) gel, which provides a preliminary fractionation of the extract. nih.gov This is followed by further purification using column chromatography and preparative thin-layer chromatography. nih.gov The final isolation of the pure compound is often achieved using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC. nih.gov These advanced chromatographic methods are essential for obtaining pure compounds from complex biological matrices, which is a critical step for accurate structural elucidation and further scientific study. dntb.gov.uajsmcentral.org

Table 2: Chromatographic Techniques in Cyanthiwigin Isolation

| Technique | Purpose |

| Vacuum-Liquid Chromatography (VLC) | Initial, coarse separation of the crude extract. |

| Column Chromatography (CC) | Further fractionation based on polarity. |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Small-scale purification of fractions. |

| High-Performance Liquid Chromatography (HPLC) | Final purification to yield the pure compound. |

Advanced Spectroscopic and Analytical Approaches for Structural Elucidation

Determining the complex, three-dimensional structure of a natural product like this compound requires the application of sophisticated spectroscopic and analytical methods.

A significant challenge in the structural elucidation of the cyanthiwigins is the correct assignment of their stereochemistry. These molecules possess a fused [5-6-7] tricyclic core with multiple stereocenters. nih.govscispace.com A distinguishing feature of the cyanthiwigin family, compared to other cyathanes, is the syn relative stereochemistry of the two all-carbon quaternary stereocenters at positions C(6) and C(9). nih.govscispace.com Establishing these critical stereocenters is a key aspect of their structural analysis and total synthesis. nih.govscispace.com

Methodologies used to determine stereochemistry in related synthetic studies, which are applicable to natural product elucidation, include Nuclear Overhauser Effect (NOE) analysis. acs.org NOE experiments in NMR spectroscopy allow for the determination of the spatial proximity of atoms within a molecule. For unambiguous assignments, X-ray crystallography provides definitive proof of the relative and absolute stereochemistry of a crystalline compound. acs.org In synthetic approaches, specific chemical reactions, such as double asymmetric catalytic alkylation, have been developed to control and establish the desired stereochemistry during the construction of the molecular framework. nih.govscispace.com

The primary tools for elucidating the planar structure and connectivity of atoms in this compound are modern Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is crucial for determining the precise molecular formula of the compound by providing a highly accurate mass measurement. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are then used to piece together the molecular structure. nih.govnih.govacs.org 1D NMR spectra (¹H and ¹³C) provide information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms, ultimately revealing the complete carbon skeleton and the placement of functional groups. nih.gov

Biosynthetic Pathways and Mechanistic Studies

Proposed Biogenesis of Cyanthiwigin Diterpenoids from Isoprenoid Precursors

Cyanthiwigins are diterpenes, a class of natural products characterized by a 20-carbon (C20) skeleton. wikipedia.org The foundational building blocks for all isoprenoids, including diterpenoids, are the five-carbon (C5) precursors isopentenyl diphosphate (B83284) (IPP) (PubChem CID: 1195) and its isomer, dimethylallyl diphosphate (DMAPP) (PubChem CID: 647). guidetopharmacology.orguni.lu

These C5 units are primarily synthesized through two distinct metabolic routes:

The Mevalonate (B85504) (MVA) Pathway: This pathway operates in the cytosol and peroxisomes of eukaryotic cells. It initiates with the condensation of two molecules of acetyl-CoA (PubChem CID: 444493) to form acetoacetyl-CoA (PubChem CID: 92153). guidetopharmacology.org A third acetyl-CoA then condenses with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) (PubChem CID: 445127). guidetopharmacology.orgwikipedia.org HMG-CoA is subsequently reduced to mevalonate (PubChem CID: 439230), which undergoes phosphorylation and decarboxylation to produce IPP and DMAPP. wikipedia.orgguidetopharmacology.org

The Methylerythritol Phosphate (MEP) Pathway: Found in plastids of green plants and many bacteria, this pathway provides an alternative route to IPP and DMAPP. uni.lu

Once IPP and DMAPP are formed, prenyltransferases catalyze their sequential condensation to generate higher-order isoprenoid precursors. For diterpenoids such as cyanthiwigins, the key C20 precursor is geranylgeranyl pyrophosphate (GGPP) (PubChem CID: 447277). wikipedia.orguni.lunih.gov Feeding studies conducted by Ayer and co-workers on Cyathus earlei, an organism producing related cyathane diterpenoids, supported the isoprenoid pathway as the origin of their C20 framework. wikipedia.org Based on these findings, Kashman and Rudi proposed a similar biogenesis for the cyanthiwigin diterpenoids. wikipedia.org

Table 1: Key Isoprenoid Precursors in Diterpenoid Biosynthesis

| Compound Name | PubChem CID | Role in Biosynthesis |

| Acetyl-CoA | 444493 | Initial substrate for the Mevalonate pathway. guidetopharmacology.org |

| Acetoacetyl-CoA | 92153 | Intermediate in the Mevalonate pathway, formed from two acetyl-CoA units. guidetopharmacology.org |

| 3-hydroxy-3-methylglutaryl-CoA | 445127 | Intermediate in the Mevalonate pathway, reduced to mevalonate. guidetopharmacology.orgwikipedia.org |

| Mevalonate | 439230 | Precursor to IPP and DMAPP in the Mevalonate pathway. wikipedia.orgguidetopharmacology.org |

| Isopentenyl diphosphate (IPP) | 1195 | Five-carbon building block for isoprenoids. guidetopharmacology.orguni.lu |

| Dimethylallyl diphosphate (DMAPP) | 647 | Isomer of IPP, five-carbon building block for isoprenoids. guidetopharmacology.orguni.lu |

| Geranylgeranyl pyrophosphate (GGPP) | 447277 | C20 precursor for diterpenoids, formed from IPP and DMAPP units. wikipedia.orguni.lunih.gov |

Enzymatic Transformations and Proposed Intermediates in Biosynthesis

Following the formation of GGPP, the biosynthesis of complex diterpenoids like cyanthiwigins involves a series of highly specific enzymatic transformations. Diterpene synthases are responsible for the initial cyclization of GGPP to form the diverse diterpene skeletons. uni.lu While specific enzymes directly involved in Cyanthiwigin C biosynthesis are not extensively detailed in the literature, general principles from related natural product biosynthesis suggest a multi-step enzymatic cascade.

Key enzymatic transformations likely include:

Cyclization Reactions: The formation of the characteristic [5-6-7] fused-ring system of cyanthiwigins is a critical cyclization event. wikipedia.org In synthetic studies, strategies like the divinylcyclopropane Cope rearrangement or cobalt-mediated Pauson-Khand reactions have been employed to construct this core, providing insights into potential biomimetic pathways. wikipedia.orgguidetopharmacology.orgnih.gov Enzymes catalyze highly efficient and stereoselective cyclizations to build complex carbocyclic and heterocyclic frameworks. lipidmaps.org

Oxidative Modifications: After the core skeleton is formed, various enzymes, such as cytochrome P450 monooxygenases, are typically involved in introducing oxygen functionalities (e.g., hydroxyl groups, ketones) and mediating further skeletal rearrangements. wikipedia.orglipidmaps.org These late-stage functionalizations are crucial for generating the structural diversity observed within the cyanthiwigin family. metabolomicsworkbench.org

Rearrangements: Enzymatic pathways often involve molecular rearrangements to achieve the final complex structures. For instance, in other natural product biosyntheses, oxidative dearomatization followed by homo- and hetero-dimerization processes, or cascade reactions involving reactive intermediates, have been observed. wikipedia.orglipidmaps.orguni.lu Enzymes can generate highly reactive intermediates in situ, guiding their precise transformation into the desired products. uni.lu

The precise sequence and nature of these enzymatic steps define the unique structural features of this compound.

Challenges and Future Directions in Biosynthetic Pathway Elucidation of Marine Natural Products

Elucidating the biosynthetic pathways of marine natural products, including cyanthiwigins, presents several unique challenges:

Cultivation Difficulties: Many marine organisms, particularly those that produce complex natural products, are difficult to cultivate in laboratory settings due to their slow growth rates and specific environmental requirements. wikipedia.orgciteab.com This limitation hinders the ability to perform classical biochemical feeding studies or genetic manipulations. wikipedia.org

Symbiotic Relationships: The true biosynthetic source of a marine natural product can often be a symbiotic microorganism (e.g., bacteria, fungi) associated with the invertebrate from which the compound was isolated, rather than the host organism itself. wikipedia.orgwikipedia.org Identifying the actual producer is a significant hurdle.

Low Yields and Rediscovery: Marine natural products are often produced in extremely low quantities, making it challenging to obtain sufficient material for comprehensive structural and biosynthetic studies. citeab.com Additionally, the rediscovery of already known compounds is a common issue in marine natural product research. citeab.com

Genetic and Enzymatic Characterization: Genetic manipulation techniques, such as gene knockout experiments or heterologous expression of biosynthetic pathways, are often difficult to apply to poorly studied marine organisms. wikipedia.org Furthermore, there is a limited understanding of biosynthetic proteins from complex marine environments, making in vitro enzymatic studies challenging. wikipedia.org

Structural Elucidation Complexities: The unique and diverse chemical landscapes of marine environments can lead to highly complex structures, increasing the potential for misassignments during structural elucidation. Common pitfalls include errors in NOE-analysis, NMR spectral comparisons, chemical derivatization, and mass spectrometry (MS) analysis. wikipedia.orgnih.gov

Despite these challenges, significant progress and future directions are emerging:

Advanced Spectroscopic Techniques: Developments in sensitive mass spectrometry (MS) technologies, such as electrospray ionization (ESI) and MALDI MS, are enabling rigorous structure elucidation even on submicrogram quantities of metabolites. wikipedia.org

Genomic and Bioinformatic Approaches: Genome sequencing and bioinformatics are increasingly vital for identifying biosynthetic gene clusters (BGCs) in marine microbes, including those that are difficult to culture. citeab.comwikipedia.org Bioinformatic analysis can help deduce the function of biosynthetic genes and avoid rediscovery of known compounds. citeab.comwikipedia.org

Heterologous Expression and Combinatorial Biosynthesis: Cloning and expressing BGCs in amenable host organisms (heterologous expression) allow for the production of natural products and their analogs in larger quantities. citeab.com This also facilitates combinatorial biosynthesis, where unique marine genetic resources can be integrated into gene pools to create novel compounds. citeab.com

Chemoinformatics and Computational Analysis: Computer-aided methods are playing an increasingly important role in structural elucidation and correction, complementing experimental data. wikipedia.orgnih.govwikipedia.org

Integrated Methodologies: The most reliable structural assignments and pathway elucidations often result from a synergistic combination of different techniques, including X-ray diffraction analysis, total synthesis, reinterpretation of NMR data, and computational methods. wikipedia.orgnih.gov The development of new tools to delineate the genetic and enzymatic origins of potential drug-lead natural products remains a key focus. wikipedia.org

Total Synthesis of Cyanthiwigin C and Analogues

Strategic Approaches to the Cyanthiwigin Tricarbocyclic Core

The construction of the cyanthiwigin core has been a central theme in synthetic organic chemistry, driving the development of innovative methodologies to overcome its inherent structural complexities.

Construction of the Fused [5-6-7] Ring System

Various synthetic strategies have been developed to assemble the distinctive fused [5-6-7] ring system characteristic of cyanthiwigins:

Ring-Closing/Cross-Metathesis: Phillips and co-workers pioneered a ring-opening, ring-closing cross-metathesis reaction as a key step in their 2005 total synthesis of cyanthiwigin U. fishersci.nofishersci.se This approach effectively built the tricyclic cyathane core.

Tandem Metathesis and Radical Cyclization: The Stoltz research group developed an efficient route that employed both a tandem ring-closing cross-metathesis reaction and an aldehyde-olefin radical cyclization process. This sequence allowed for the rapid formation of the tricyclic cyathane core. fishersci.no

[4+2] Cycloaddition and RCM: Gao et al. (2013) reported a concise synthetic strategy for cyanthiwigins A, C, G, and H. Their approach utilized a modified formal [4+2] cycloaddition to construct the cis-hydrindanone (A–B ring system), followed by stereospecific 1,4-addition, alkylation, and ring-closing metathesis (RCM) to complete the tricarbocyclic ring system (A–B–C). americanelements.comnih.gov

Pauson-Khand Reaction: A cobalt-mediated Pauson-Khand reaction has also been explored as a key step for the construction of the 5-6-7 tricarbocyclic fused core structure. fishersci.se

Two-Directional Tandem Metathesis: Another notable strategy involved a two-directional tandem metathesis reaction, which proved effective in forming the cyclohepta[e]indene (B15492063) core from a readily available bicyclo[2.2.2]octene. fishersci.ser-project.org

Control of All-Carbon Quaternary Stereocenters

A significant synthetic challenge in cyanthiwigin total synthesis lies in the precise control over the dual all-carbon quaternary stereocenters located at C(6) and C(9) of the core, which possess a syn relative stereochemical relationship. fishersci.nouni.lusigmaaldrich.com

Early Installation: The Stoltz group's strategy emphasized the early installation of these C(6) and C(9) all-carbon quaternary stereocenters. fishersci.nouni.lu

Double Asymmetric Catalytic Alkylation: A crucial advancement was the development of a double asymmetric decarboxylative catalytic alkylation reaction. This methodology enabled the rapid and highly selective establishment of both critical stereocenters. Notably, this process demonstrated tolerance for diastereomeric mixtures of racemic and meso starting materials, converting them into the desired enantioenriched diketone (e.g., (R,R)-35) with high enantiomeric excess (up to 99% ee). fishersci.nouni.lunih.gov This transformation typically employed a palladium(0) catalyst, such as Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) (Pd(dmdba)2), in conjunction with a chiral phosphinooxazoline ligand like (S)-tert-butyl phosphinooxazoline ((S)-t-BuPHOX). fishersci.nonih.gov

Sequential Pd-Catalyzed Alkylation: Other approaches have utilized sequential palladium-catalyzed decarboxylative allylic alkylation reactions to generate these all-carbon quaternary stereocenters. fishersci.se

Birch Reductive Methylation: The stereoselective installation of an all-carbon quaternary center at the C6 ring junction has also been achieved via Birch reductive methylation. fishersci.se The development of broadly applicable palladium-catalyzed asymmetric allylic alkylation reactions of unstabilized non-biased enolates has been instrumental in the enantioselective construction of these challenging motifs. fishersci.no

Enantioselective Methodologies in Total Synthesis

Enantioselective methodologies are paramount in the total synthesis of cyanthiwigins, given the presence of multiple stereocenters.

Asymmetric Catalytic Alkylation: The double asymmetric catalytic alkylation, particularly the palladium-catalyzed variant, stands out as a powerful enantioselective tool. It facilitates the construction of stereochemically complex molecules in a single operation, imparting increased enantiomeric excess compared to analogous single transformations. nih.gov This method can stereoconvergently convert complex mixtures of racemic and meso diastereomers into synthetically useful enantioenriched intermediates. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): AAA reactions are widely recognized for their utility in preparing highly enantioenriched building blocks and natural products. americanelements.comfishersci.no Advances in substrate scope and the identification of suitable chiral ligands have significantly broadened the applicability of these reactions in complex synthetic settings. fishersci.no

Concise Asymmetric Syntheses: Andrew J. Phillips and co-workers reported a concise asymmetric total synthesis of (+)-Cyanthiwigin U, demonstrating the effectiveness of enantioselective strategies. r-project.org

Optimization for Scale-Up: Recent improvements in synthesis have focused on reoptimizing key double catalytic enantioselective alkylation steps, employing low loadings of palladium catalyst to enable large-scale production of the tricyclic cyanthiwigin framework.

Key Methodological Advancements and Cascade Reactions

The total synthesis of cyanthiwigins has been a fertile ground for the development and application of advanced synthetic methodologies, often involving cascade reactions to build molecular complexity efficiently.

Asymmetric Catalytic Alkylation Reactions

Asymmetric catalytic alkylation reactions, particularly those mediated by palladium, have been pivotal in the synthesis of cyanthiwigins.

Double Decarboxylative Alkylation: A defining feature is the double asymmetric decarboxylative catalytic alkylation reaction. This method allows for the simultaneous formation of two independent carbon-carbon bonds, thereby establishing the C(6) and C(9) all-carbon quaternary stereocenters. fishersci.nouni.lu

Stereoconvergence: This reaction exhibits remarkable stereoconvergence, enabling the conversion of diastereomeric mixtures of racemic and meso starting materials into a single desired enantioenriched product. For instance, a 1:1 diastereomeric mixture of racemic and meso-36 was converted to enantioenriched diketone (R,R)-35 in 64% yield with 99% ee using Palladium(0) bis(3,5,3',5'-dimethoxydibenzylideneacetone) (Pd(dmdba)2) and (S)-tert-butyl phosphinooxazoline ((S)-t-BuPHOX). fishersci.no

Chiral Palladium Catalysts: The development of methodologies utilizing chiral palladium catalysts to mediate the asymmetric alkylation of in situ-generated cyclic ketone enolates has been crucial for the construction of all-carbon quaternary stereocenters. nih.govfishersci.no This technology provides access to enantioenriched cyclohexanone (B45756) products bearing all-carbon quaternary stereocenters at the ketone α-position. fishersci.nouni.lu

Ring-Closing Metathesis (RCM) Applications

Ring-closing metathesis (RCM) has emerged as a powerful and frequently applied tool in the synthesis of the cyanthiwigin core, particularly for the formation of the seven-membered C-ring.

Formation of the Seven-Membered Ring: RCM is commonly employed to close the seven-membered C-ring of the cyathane skeleton. fishersci.nouni.lu

Tandem Ring-Closing/Cross-Metathesis: An efficient single-operation tandem ring-closing and cross-metathesis reaction has been developed to generate bicyclic aldehydes from monocyclic tetraolefins. fishersci.nouni.lunih.gov This reaction, for example, transformed a monocyclic tetraolefin into a bicyclic enoate in a single synthetic step. fishersci.no

Catalyst Selection: The choice of catalyst significantly impacts the efficiency of RCM. For instance, the modified Grubbs–Hoveyda catalyst (e.g., Hoveyda-Grubbs Catalyst, 2nd Generation) has been found to be faster and higher-yielding for ring-forming processes compared to the Grubbs/Hoveyda second-generation catalyst. fishersci.nouni.lu Phillips' group also utilized the second-generation Grubbs catalyst for the metathesis conversion in the synthesis of (+)-Cyanthiwigin U.

Integration into Tricyclic System Construction: RCM has been integrated into broader strategies for building the tricarbocyclic ring system. For example, in the synthesis of cyanthiwigins A, C, G, and H, RCM was used in conjunction with [4+2] cycloaddition, 1,4-addition, and alkylation. nih.gov

Cycloaddition Strategies (e.g., [4+2] Cycloaddition, Pauson-Khand Reaction)

Cycloaddition reactions have proven to be powerful tools for the rapid construction of the complex ring systems found in cyanthiwigin C and its analogues.

[4+2] Cycloaddition: A modified formal [4+2] cycloaddition was developed by Gao et al. as a crucial step in their first total synthesis of cyanthiwigins A, C, G, and H acs.orgfigshare.comnih.govacs.org. This strategy was specifically utilized to construct the key cis-hydrindanone (A–B ring system), providing a foundational bicyclic intermediate for further elaboration of the tricarbocyclic core acs.orgfigshare.comnih.gov.

Pauson-Khand Reaction (PKR): The Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide mediated by a hexacarbonyldicobaltalkyne complex, has been employed to yield cyclopentenones researchgate.netrsc.org. Yang et al. utilized an intramolecular Pauson-Khand reaction as a key step in their stereoselective total synthesis of (±)-5-epi-cyanthiwigin I researchgate.netrsc.orgnih.govfigshare.comacs.org. This cobalt-mediated reaction provided a convenient approach for constructing the 5-6-7 tricarbocyclic fused core structure of cyanthiwigins nih.govfigshare.comacs.org.

Other Cycloadditions: In the synthesis of allocyathin B3, a related cyathane, Ward and coworkers employed a Diels-Alder cycloaddition followed by a [2+2] cycloaddition with allene. This sequence efficiently afforded a 4-6-6 tricyclic system as a 4:1 mixture of structural isomers, with each isomer produced as a single diastereomer caltech.edu.

Radical Cyclization Approaches

Radical cyclization reactions offer a robust pathway for carbon-carbon bond formation, particularly useful in constructing challenging cyclic systems with high efficiency.

Aldehyde-Olefin Radical Cyclization: The Stoltz research group incorporated an aldehyde-olefin radical cyclization process into their synthetic route to cyanthiwigins B, F, and G nih.govcaltech.edunih.gov. This method proved effective for rapidly assembling the tricyclic cyathane core, providing ready access to a versatile tricyclic intermediate nih.gov.

Isopropyl Group Installation: In a general approach to cyathin diterpenes, including allocyathin B3, the isopropyl group was introduced via the radical cyclization of a methyl propargyl acetal (B89532) of an α-bromo ketone acs.org. This highlights the utility of radical chemistry for installing specific functionalities and constructing complex substructures within the cyathane framework.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are indispensable in complex natural product synthesis due to their versatility in forming carbon-carbon bonds and their ability to achieve high levels of chemo-, regio-, and stereoselectivity.

Double Asymmetric Catalytic Alkylation: A pivotal step in the Stoltz group's synthesis of cyanthiwigins B, F, and G is a double asymmetric decarboxylative catalytic alkylation nih.govcaltech.edunih.govcaltech.eduthieme-connect.comnih.gov. This remarkable transformation efficiently establishes two independent C-C bonds, forging the all-carbon quaternary stereocenters at positions C(6) and C(9) of the cyanthiwigin core nih.govcaltech.educaltech.edu. Notably, this reaction successfully converts a 1:1 mixture of racemic and meso diastereomers of a bis(β-ketoester) precursor into an enantioenriched cyclohexadione product with high selectivity nih.govcaltech.edunih.gov. Despite the complexity of the starting material, the reaction is described as straightforward to execute and purify thieme-connect.com.

Negishi Cross-Coupling: Following selective monoenolization of a diketone and subsequent triflate formation, a palladium-catalyzed Negishi cross-coupling reaction was employed by the Stoltz group to introduce an olefinic side chain, further elaborating the cyanthiwigin scaffold nih.gov.

Carbonylation of Vinyl Triflate: In the synthesis of allocyathin B3, a palladium-catalyzed carbonylation of a vinyl triflate was utilized to generate a hydroxymethyl group, demonstrating the utility of palladium in introducing oxygenated functionalities acs.org.

Other C-C Bond Forming Methodologies (e.g., Michael Addition, Friedel-Crafts Cyclization)

Beyond cycloadditions and palladium catalysis, other fundamental carbon-carbon bond forming reactions have been crucial in constructing the cyanthiwigin framework.

Claisen Condensation and Dieckmann Cyclization: In the early stages of the Stoltz group's synthesis, a Claisen condensation of diallyl succinate (B1194679) followed immediately by a Dieckmann cyclization was employed nih.govcaltech.edu. This sequence efficiently generated the central six-membered B-ring as a cyclohexadione product, establishing a key intermediate for subsequent transformations nih.gov.

1,4-Addition and Alkylation: Gao et al., after their formal [4+2] cycloaddition, utilized stereospecific 1,4-addition and alkylation reactions to construct the tricarbocyclic ring system (A–B–C) of cyanthiwigins A, C, G, and H acs.orgfigshare.comnih.govacs.org.

Ring-Closing Metathesis (RCM): RCM has been a recurring and highly effective strategy for ring formation in cyanthiwigin synthesis.

The Stoltz group used a tandem ring-closing cross-metathesis reaction to generate a bicyclic aldehyde from a monocyclic tetraolefin, providing rapid access to the tricyclic cyathane core nih.govcaltech.edunih.govcaltech.edu. This single operation efficiently transformed a monocyclic starting material into a bicyclic enoate caltech.edu.

Gao et al. also incorporated RCM as a vital step in building the tricarbocyclic ring system acs.orgfigshare.comnih.govacs.orgrsc.org.

Phillips et al. employed a ruthenium-catalyzed ring-opening ring-closing metathesis strategy to construct both the A and C rings of the cyathane core in tandem nih.gov.

Michael Addition: While not specifically detailed for this compound, Ni(II)-catalyzed diastereoselective Michael addition has been successfully applied in the asymmetric total synthesis of complex diterpenoids like (+)-mannolide C, showcasing its utility in constructing intricate molecular architectures researchgate.net.

Friedel-Crafts Cyclization: In the collective synthesis of cyrneines A, B, and glaucopine C (related cyathane diterpenoids), a chelation-controlled regiospecific Friedel-Crafts cyclization was employed to construct a 5-6-6 tricyclic scaffold d-nb.info. This highlights the potential of Friedel-Crafts reactions for forming complex cyclic systems within the cyathane family.

Divergent and Convergent Synthetic Strategies for Cyanthiwigin Family

The synthesis of the cyanthiwigin family often employs strategies that allow for the efficient preparation of multiple related compounds.

Divergent Synthesis: This strategy focuses on synthesizing a family of natural products from a common, advanced intermediate.

The Stoltz group's approach was designed to rapidly prepare the carbocyclic core, which then served as a unifying intermediate to access various cyanthiwigin molecules nih.govcaltech.edunih.govcaltech.eduthieme-connect.comescholarship.orgnih.gov. From this common intermediate, cyanthiwigins B, F, and G were efficiently synthesized nih.govnih.gov.

Similarly, Gao et al. achieved the total synthesis of cyanthiwigins A, C, H, and a concise synthesis of cyanthiwigin G, all from a shared intermediate acs.orgfigshare.comnih.govacs.org.

The readily available synthetic cyanthiwigin core has been utilized as a scaffold for late-stage diversification, enabling the preparation of non-natural oxygenated cyanthiwigin analogues and the exploration of C-H oxidation reactivity nih.govacs.orgresearchgate.net. This demonstrates the power of a divergent approach in generating molecular diversity for biological studies.

Development of Second-Generation and Scalable Synthetic Routes

The pursuit of synthetic efficiency and scalability is crucial for enabling broader access to complex natural products for research and potential applications.

Second-Generation Synthesis by Stoltz Group: The Stoltz research group developed a second-generation synthesis of the cyanthiwigin natural product core, focusing on improvements for large-scale production caltech.eduacs.orgresearchgate.netnih.gov.

Reoptimized Double Catalytic Enantioselective Alkylation: A key improvement involved reoptimizing the double catalytic enantioselective alkylation, which was originally cumbersome on a large scale due to low reaction concentrations (0.01 M) required by poor catalyst solubility caltech.edu. The reoptimized protocol utilized low palladium catalyst loadings and resulted in higher yields and comparable selectivity, while significantly reducing solvent volume (10 times less) and catalyst/ligand amounts (less than half the PHOX ligand, 20 times less palladium) caltech.edu. The use of a commercial palladium source further expedited the synthesis caltech.edu.

These advancements underscore the importance of developing scalable synthetic routes, which are essential for generating substantial quantities of natural products or their key intermediates, thereby facilitating collaborative investigations, such as structure-activity relationship (SAR) studies, and potentially enabling commercial production nih.govacs.org.

Structure Activity Relationship Sar and Mechanistic Studies of Biological Activities

Investigation of Structural Features Governing Bioactivity

The unique structural characteristics of cyanthiwigin C and its analogs play a crucial role in their biological interactions. These compounds possess a fused [5-6-7] tricyclic core skeleton. nih.govcaltech.edu

A defining stereochemical feature of cyanthiwigin molecules is the syn relative stereochemical relationship of the dual all-carbon quaternary stereocenters at C(6) and C(9), which contrasts with the anti configuration typically observed in other cyathanes. nih.govcaltech.edunih.gov Additionally, these diterpenes feature two more stereogenic centers at the ring fusion carbons C(4) and C(5), resulting in a total of four contiguous stereocenters across the innermost bonds of the carbon scaffold. nih.govcaltech.edu The precise control of these stereocenters is a significant challenge in their synthetic preparation, highlighting their importance for the integrity of the natural product. nih.govnih.gov For instance, synthetic approaches often employ a double asymmetric catalytic alkylation procedure to establish the C(6) and C(9) stereocenters with high selectivity and expediency. nih.gov High stereoselectivity observed in reactions such as the epoxidation of the C-ring olefin, which forms a single diastereomer, suggests a specific facial accessibility of the molecule that could influence its interactions with biological targets. nsf.gov The biological activity of cyathane diterpenoids is notably influenced by even minor structural differences, including variations in stereochemistry. d-nb.info

Mechanistic Investigations of Pharmacological Effects (Excluding Clinical Outcomes)

This compound and related cyathane diterpenoids exhibit a range of pharmacological effects, with ongoing research to elucidate their underlying mechanisms.

A notable biological activity of many cyathane natural products, including cyanthiwigins, is their ability to stimulate the synthesis of Nerve Growth Factor (NGF). nih.govnih.govd-nb.infoescholarship.orgcaltech.eduresearchgate.net This characteristic positions them as potential therapeutic candidates for neurodegenerative disorders and spinal injuries. nih.govcaltech.eduresearchgate.net Specific cyathane diterpenoids, such as cyrneines A and B, have been shown to significantly induce neurite outgrowth in PC12 cells and enhance NGF expression in 1321N1 cells in a concentration-dependent manner. d-nb.info Another related compound, erinacine C, isolated from Hericium erinaceum, stimulates NGF production by astroglial cells in mice, demonstrating a stimulatory effect that can be comparable to or even surpass that of epinephrine, a known NGF stimulant. mdpi.com The capacity of these compounds to promote neurite outgrowth is considered similar to the direct effects of NGF itself. escholarship.org

This compound has demonstrated cytotoxic activity against human lung cancer cells (A549) with an IC50 of 4.0 µg/mL and against mouse leukemia cells (P-388) with an IC50 of 11.2 µg/mL. nih.govcaltech.edu Cyanthiwigin F also exhibited cytotoxic effects against human primary tumor cells, with an IC50 of 3.1 µg/mL. nih.govnih.govcaltech.edu Broader investigations indicate that several cyanthiwigins, including A, C–F, I, and Z, are active against human primary tumor cells, generally showing IC50 values below 18 µM, with cyanthiwigin F being the most potent among them. researchgate.net While their cytotoxicity is established, detailed mechanistic studies specifically elucidating the cellular pathways modulated by this compound in these cancer cell lines are limited in the provided context. However, the broader class of cyathane diterpenoids is recognized for its antineoplastic activity. nih.govcaltech.edunih.govescholarship.orgcaltech.edu

Table 1: Cytotoxic Activity of Cyanthiwigins in Cancer Cell Lines

| Compound | Cell Line (Type) | IC50 (µg/mL) | Reference |

| This compound | A549 (Human Lung Cancer) | 4.0 | nih.govcaltech.edu |

| This compound | P-388 (Mouse Leukemia) | 11.2 | nih.govcaltech.edu |

| Cyanthiwigin F | Human Primary Tumor Cells | 3.1 | nih.govnih.govcaltech.edu |

| Cyanthiwigins A, C–F, I, Z | Human Primary Tumor Cells | < 18 µM | researchgate.net |

The cyathane class of natural products, encompassing cyanthiwigins, exhibits a range of bioactive properties, including antimicrobial and antineoplastic activities. nih.govcaltech.edunih.govescholarship.orgcaltech.edu this compound has shown activity against Hepatitis B Virus (HBV) with an EC50 of 43 µg/mL and against Mycobacterium tuberculosis (Mtb) demonstrating 50% inhibition at 6.25 µg/mL. researchgate.net Furthermore, cyanthiwigin B has exhibited activity against HIV-1 with an EC50 of 42.1 µM. researchgate.net Microbial metabolism studies on cyanthiwigin B have revealed that its biotransformed derivatives, such as cyanthiwigins AE, AF, R, S, and E, possess the ability to enhance the antimicrobial activity of curcuphenol, a significant antimicrobial sesquiterpene. chimia.chnih.gov While cyanthiwigins B, AE, R, S, and E did not show antimicrobial activity when tested alone, their synergistic effects were observed when combined with curcuphenol. nih.gov The capacity of microbial transformations to introduce functional groups with regio- and stereoselectivity is a valuable approach for modifying natural products to potentially improve their antimicrobial and antiviral efficacy. nih.gov The specific mechanisms by which this compound exerts its antimicrobial and antiviral effects are not explicitly detailed in the provided information.

Table 2: Antimicrobial and Antiviral Activity of Cyanthiwigins

| Compound | Target Organism/Virus | Activity Metric | Value | Reference |

| This compound | HBV | EC50 | 43 µg/mL | researchgate.net |

| This compound | Mycobacterium tuberculosis | % Inhibition | 50% at 6.25 µg/mL | researchgate.net |

| Cyanthiwigin B | HIV-1 | EC50 | 42.1 µM | researchgate.net |

| Cyanthiwigins (AE, AF, R, S, E) | Various microbes (synergistic with curcuphenol) | Enhanced antimicrobial activity | N/A | chimia.chnih.gov |

Studies on Anti-inflammatory Properties

The cyathane diterpenoids, including cyanthiwigin-type compounds, have demonstrated anti-inflammatory properties. escholarship.orgmdpi.com For instance, erectcyanthin B, a cyanthiwigin-type diterpenoid, exhibited considerably greater anti-inflammatory activities (IC50 0.88–1.09 mM) compared to other erectcyanthin analogues. tandfonline.com The sarcodonins, another subset of cyathanes, also show anti-inflammatory activity. escholarship.org These findings suggest that the cyanthiwigin scaffold holds potential for developing anti-inflammatory agents.

Investigations of κ-Opioid Receptor Agonism

Several members of the cyathane natural products, including cyanthiwigins, exhibit κ-opioid receptor (KOR) agonism. caltech.edunih.govnih.govcaltech.edu The κ-opioid receptor is a G protein-coupled receptor encoded by the OPRK1 gene, and its activation can influence nociception, consciousness, motor control, and mood. wikipedia.org This agonistic activity suggests potential therapeutic applications, particularly in areas related to pain management or addiction, given that KOR agonists are known for their anti-rewarding properties and potential in treating addiction. wikipedia.org

Role as a Template for Enzyme Inhibitors or Receptor Ligands

The unique and complex structure of this compound makes it a promising template for the design of novel enzyme inhibitors or receptor antagonists/agonists. ontosight.ai Natural products are often a rich source of diverse biological activities, and their intricate scaffolds can provide a starting point for drug discovery. ontosight.ai The concept of "privileged scaffolds" highlights that certain molecular frameworks are capable of binding to multiple receptors or enzymes with high affinity, making them valuable for designing new therapeutic agents. nih.gov While specific detailed studies on this compound's direct use as a template for enzyme inhibitors or receptor ligands were not extensively detailed in the provided search results, the general interest in diversifying complex natural product scaffolds for drug discovery supports this potential. nih.govbohrium.com

Late-Stage Diversification and C-H Functionalization Studies

Late-stage diversification and C-H functionalization studies on complex molecular scaffolds like the cyanthiwigin core have gained significant interest due to the desire for maximally efficient transformations in complex molecule synthesis. figshare.comcaltech.edu These efforts aim to generate a wide range of non-natural compounds for biological evaluation and provide valuable synthetic insights into the preparation and reactivity of intricate molecules. caltech.edu

Comparative Analysis of C-H Oxidation Methodologies on Complex Scaffolds

The tricyclic carbon framework of the cyanthiwigin natural product family has served as a complex scaffold for comparative studies of C-H oxidation methodologies. acs.orgacs.org Researchers have explored diverse strategies for C-O, C-N, and C-X bond formation through late-stage C-H oxidation of the cyanthiwigin core. figshare.comnih.govacs.org This includes methods for allylic C-H acetoxylation, tertiary C-H hydroxylation, tertiary C-H amination, tertiary C-H azidation, and secondary C-H halogenation. figshare.comnih.gov These studies have highlighted the robustness and selectivities of many established protocols for C-H oxidation when applied to a complex molecular framework, indicating that electronic and steric factors play significant roles in determining regio- and stereoselectivity. acs.orgnih.gov For instance, hydrogenation of the C-ring olefin was performed to make the cyanthiwigin framework compatible with common C-H hydroxylation conditions. acs.orgacs.org

Synthesis of Oxygenated and Non-Natural Cyanthiwigin Derivatives

The ability to access large quantities of the cyanthiwigin natural product core has facilitated the preparation of non-natural oxygenated cyanthiwigin analogs. nih.gov Structural differentiation among members of the cyanthiwigin family is primarily due to variable oxidation of the peripheral carbocyclic skeleton. caltech.edu Synthetic routes have been developed to create desired oxidation states of different cyanthiwigins through various site-selective oxidations. figshare.com For example, efforts have been made to synthesize less-oxygenated cyanthiwigin compounds, which can be challenging due to their sparse functionality. caltech.edu

Design and Evaluation of Hybrid Natural Product Scaffolds

The design and evaluation of hybrid natural product scaffolds, combining structural elements of two or more natural product families, is an approach aimed at enhancing bioactivity. nih.gov For example, the preparation of non-natural cyanthiwigin–gagunin hybrid molecules from the cyanthiwigin core has been described. nih.govcaltech.eduresearchgate.net This strategy is motivated by the potent antileukemia activity of gagunin E and the diverse biological activities of the cyanthiwigins, hypothesizing that such hybrids could possess enhanced or novel bioactivities. nih.gov

Future Directions and Research Perspectives

Advancements in Asymmetric Catalysis and Green Chemistry for Synthesis

The synthesis of cyanthiwigin natural products, including Cyanthiwigin C, poses considerable challenges due to their highly complex tricyclic [5-6-7] core skeleton and the presence of multiple contiguous stereocenters, notably two all-carbon quaternary centers caltech.edunih.gov. Current synthetic strategies have successfully employed sophisticated techniques, such as double asymmetric catalytic alkylation, to construct these critical stereocenters with high selectivity caltech.edunih.govthieme-connect.comresearchgate.netcaltech.eduacs.orgcaltech.edunih.gov. This methodology has been instrumental in the preparation of various cyanthiwigins, including B, F, and G nih.govacs.org.

Future efforts in asymmetric catalysis will likely concentrate on developing even more efficient, broadly applicable, and scalable methods for assembling such stereochemically rich and complex molecular frameworks researchgate.netnih.gov. This includes addressing challenges like catalyst solubility to facilitate large-scale production and exploring innovative catalytic technologies for currently difficult transformations acs.orgcaltech.edu. Concurrently, the principles of green chemistry will increasingly guide synthetic development, aiming for reduced waste generation, the use of less hazardous reagents, and improved atom economy. Research may explore the integration of biocatalysis, flow chemistry, or solvent-free reaction conditions into cyanthiwigin synthesis to enhance environmental sustainability.

Deeper Mechanistic Elucidation of Biological Actions and Molecular Targets

This compound has demonstrated cytotoxic activity against human lung cancer (A549) and leukemia (P-388) cell lines nih.govcaltech.edu. Despite these promising observations, the precise mechanism of action for this compound and many other cyanthiwigin compounds remains largely undefined thieme-connect.comthieme-connect.com. The broader class of cyathane diterpenoids, encompassing cyanthiwigins, exhibits a diverse spectrum of biological properties, including antimicrobial, antineoplastic, and nerve growth factor (NGF) stimulating effects nih.govcaltech.eduescholarship.orgresearchgate.netd-nb.info.

Future research is critical for a comprehensive understanding of how this compound exerts its biological effects at a molecular level. This will involve identifying specific molecular targets and dissecting the intricate signaling pathways it modulates. Approaches could include advanced -omics technologies (e.g., proteomics, transcriptomics, metabolomics) and high-throughput screening against a wide array of known biological targets. A deeper understanding of the structure-activity relationships (SAR) through the systematic synthesis and evaluation of analogs is also paramount. This will enable the identification of key functional groups and structural motifs responsible for specific biological activities, thereby guiding the refinement of the cyanthiwigin scaffold for enhanced therapeutic potential thieme-connect.comthieme-connect.com.

Exploitation of Biosynthetic Pathway Knowledge for Engineered Production

The biosynthesis of cyathane diterpenoids, including the cyanthiwigins, originates from the isoprenoid pathway, involving the cascade cyclization and subsequent rearrangement of geranylgeranyl phosphate, a C20 precursor derived from acetyl CoA and acetoacetyl CoA units escholarship.orgnih.gov. A detailed understanding of the enzymes and genetic machinery involved in the natural biosynthesis of this compound offers significant opportunities for its engineered production.

Future research will focus on leveraging synthetic biology and metabolic engineering to produce this compound and its analogs in heterologous host organisms such as bacteria, yeast, or plant cell cultures. This approach could overcome the limitations associated with sourcing the compound from its natural marine sponge hosts, thereby ensuring a more sustainable and scalable supply for extensive biological assays and further development nih.govcaltech.edu. Furthermore, manipulating specific biosynthetic enzymes could facilitate the generation of novel, non-natural cyanthiwigin derivatives, potentially leading to compounds with improved or entirely new biological properties.

Application of Computational Chemistry and Chemoinformatics in Analog Design

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery and design, offering capabilities for processing vast chemical datasets, performing virtual screenings, and facilitating the rational design of analogs mdpi.comgrowingscience.comdrugdesign.orgnih.gov. For this compound, future applications of these computational approaches will involve predicting molecular properties, optimizing structural features, and identifying promising analog candidates for subsequent synthesis and biological evaluation.

Specific computational strategies include molecular docking simulations to predict binding affinities to putative biological targets, molecular dynamics simulations to understand conformational flexibility and interactions, and quantitative structure-activity relationship (QSAR) modeling to establish correlations between structural characteristics and observed biological activities mdpi.comnih.gov. Chemoinformatics will be instrumental in exploring the vast chemical space surrounding the cyanthiwigin scaffold, enabling the generation of diverse virtual libraries of analogs. These tools can prioritize compounds with desirable drug-like properties, including predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles mdpi.comgrowingscience.com. The integration of machine learning techniques is also expected to further enhance the predictive power and efficiency of chemoinformatics in this area nih.govchemrxiv.org.

Development of Novel Research Tools and Methodologies for Complex Diterpenoids

The inherent complexity of diterpenoids like this compound, characterized by their intricate stereochemistry and diverse functional groups, presents ongoing challenges in their characterization, synthesis, and biological investigation caltech.edunih.gov.

Future research necessitates the development of advanced analytical tools for the precise structural elucidation of existing and newly discovered cyanthiwigin derivatives, especially those present in trace amounts. This includes refinements in hyphenated techniques, improved Nuclear Magnetic Resonance (NMR) methodologies, and high-resolution mass spectrometry. The advancement of novel synthetic methodologies that enable more efficient and selective functionalization of complex molecular scaffolds, particularly through C-H functionalization, is also crucial acs.org. For instance, the direct allylic C-H acetoxylation of trisubstituted olefins within complex structures remains a challenging transformation that requires further methodological innovation acs.org. Furthermore, the development of sophisticated biological assays, including more physiologically relevant cell-based and in vivo models, is essential for a comprehensive understanding of this compound's therapeutic potential. The creation of chemical probes or imaging agents specifically designed to study complex natural products within biological systems would also significantly benefit future research.

Q & A

Q. What synthetic strategies are commonly employed for constructing the tricyclic core of Cyanthiwigin C, and how can experimental reproducibility be ensured?

- Methodological Answer : The tricyclic core is typically synthesized via late-stage diversification, such as oxidation and hydride reduction of key intermediates. For example, NaBH₄-mediated reduction of Cyanthiwigin B (86% yield) followed by MnO₂ oxidation (15% yield) generates Cyanthiwigin G . To ensure reproducibility, experimental sections must detail solvent systems, stoichiometry, and reaction monitoring techniques (e.g., TLC, NMR). Supporting Information should include spectral data (¹H/¹³C NMR, HRMS) and purity assessments (>95% by HPLC) .

Q. How should researchers validate the structural identity of this compound derivatives when spectroscopic data conflicts with computational predictions?

- Methodological Answer : Resolve discrepancies by cross-referencing experimental data (e.g., NOESY for stereochemistry) with density functional theory (DFT)-calculated NMR shifts. For instance, β-face methyl substituents in Cyanthiwigin frameworks influence reactivity and stereochemical outcomes, which can be validated through comparative C–H oxidation studies . Always include crystallographic data (if available) and benchmark against prior literature .

Q. What criteria define a robust literature review for this compound research, and how can contradictory findings be systematically addressed?

- Methodological Answer : Prioritize primary sources (e.g., J. Org. Chem., Angew. Chem.) over reviews. Use databases like SciFinder to track synthetic methodologies and biological activity. For contradictions (e.g., Pd-catalyzed vs. SeO₂-mediated allylic oxidation), conduct controlled experiments to isolate variables (e.g., solvent, temperature) and validate hypotheses . Document null results in Supporting Information .

Advanced Research Questions

Q. How can late-stage C–H functionalization be optimized for this compound derivatives, given the challenges of facial selectivity in its concave tricyclic framework?

- Methodological Answer : Leverage steric and electronic effects of β-face substituents to guide reactivity. For example, Pt-catalyzed hydrogenation of the C-ring olefin favors α-face addition due to concave geometry . Compare methodologies (e.g., Pd(OAc)₂/Oxone vs. SeO₂/TBHP) to identify optimal conditions for allylic oxidation. Use kinetic isotopic effects (KIE) studies to probe mechanistic pathways .

Q. What experimental designs are recommended to resolve contradictory data on the reactivity of this compound’s A-ring carbonyl groups under hydride reduction?

- Methodological Answer : Employ substrate-controlled reduction with chiral auxiliaries or catalysts to isolate diastereomers. For example, enantioselective alkylation of lactones using nickel catalysts (e.g., 83% yield, Chem. Sci. 2018) provides insights into stereochemical outcomes . Pair reaction monitoring (in situ IR, LC-MS) with computational modeling (DFT, MD simulations) to map transition states .

Q. How can researchers design comparative studies to evaluate the synthetic utility of this compound as a scaffold for hybrid natural products?

- Methodological Answer : Hybridize Cyanthiwigin’s core with structurally diverse fragments (e.g., gagunin diterpenes) via cross-coupling or [4+2] cycloadditions. Assess feasibility through retrosynthetic analysis and modular synthesis. For example, cyanthiwigin–gagunin hybrids were synthesized via late-stage diversification, requiring rigorous characterization (X-ray, CD spectroscopy) to confirm hybrid integrity .

Methodological Best Practices

- Data Reproducibility : Provide step-by-step protocols for critical reactions, including failed attempts (e.g., low-yield Pd-catalyzed oxidations) .

- Contradiction Analysis : Use principal contradiction frameworks to prioritize variables (e.g., steric effects vs. electronic effects) influencing reactivity .

- Interdisciplinary Integration : Combine synthetic chemistry with computational tools (e.g., Gaussian, AutoDock) to predict and validate outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.